3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound characterized by the presence of a dichlorobenzyl group, a sulfanyl linkage, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Dichlorobenzyl Group: This step involves the reaction of the intermediate with 3,4-dichlorobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting neurological disorders.
Materials Science: Investigation of its properties for use in organic electronics and as a building block for advanced materials.
Biological Studies: Examination of its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The sulfanyl group and the tetrahydroisoquinoline core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- N-{2-[(3,4-Dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile stands out due to its unique combination of a tetrahydroisoquinoline core and a nitrile group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2S/c1-11-13-4-2-3-5-14(13)15(9-21)18(22-11)23-10-12-6-7-16(19)17(20)8-12/h6-8H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWLXERACZPIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)SCC3=CC(=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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